molecular formula C8H6BF3KN B11823679 Potassium [(3-cyanophenyl)methyl]trifluoroboranuide

Potassium [(3-cyanophenyl)methyl]trifluoroboranuide

Katalognummer: B11823679
Molekulargewicht: 223.05 g/mol
InChI-Schlüssel: QLNXWHQTWIIQRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium [(3-cyanophenyl)methyl]trifluoroboranuide is a compound that belongs to the class of organoboron compounds. It is a white, crystalline solid that is soluble in water and organic solvents. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium [(3-cyanophenyl)methyl]trifluoroboranuide can be synthesized through the reaction of [(3-cyanophenyl)methyl]boronic acid with potassium fluoride and boron trifluoride etherate. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions include maintaining the temperature at around 0-5°C and stirring the mixture for several hours until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified through crystallization or chromatography to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium [(3-cyanophenyl)methyl]trifluoroboranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.

    Reduction: It can be reduced to form borohydrides or other reduced boron species.

    Substitution: The trifluoroboranuide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate. The reactions are typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like THF or diethyl ether.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like potassium carbonate or sodium hydroxide.

Major Products

    Oxidation: Boronic acids or boronate esters.

    Reduction: Borohydrides or other reduced boron species.

    Substitution: Substituted boron compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

Potassium [(3-cyanophenyl)methyl]trifluoroboranuide has several scientific research applications, including:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of boron-containing drugs for cancer therapy and other medical applications.

    Industry: Applied in the production of advanced materials and polymers with unique properties

Wirkmechanismus

The mechanism by which potassium [(3-cyanophenyl)methyl]trifluoroboranuide exerts its effects involves the formation of boron-carbon bonds through cross-coupling reactions. The compound acts as a boron source, facilitating the transfer of the boron moiety to the target molecule. This process involves the activation of the boron atom by a palladium catalyst, followed by the formation of a boron-carbon bond through a series of oxidative addition and reductive elimination steps .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Potassium phenyltrifluoroboranuide
  • Potassium (4-cyanophenyl)methyltrifluoroboranuide
  • Potassium (2-cyanophenyl)methyltrifluoroboranuide

Uniqueness

Potassium [(3-cyanophenyl)methyl]trifluoroboranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the cyano group enhances the electron-withdrawing nature of the compound, making it more reactive in certain chemical reactions.

Eigenschaften

Molekularformel

C8H6BF3KN

Molekulargewicht

223.05 g/mol

IUPAC-Name

potassium;(3-cyanophenyl)methyl-trifluoroboranuide

InChI

InChI=1S/C8H6BF3N.K/c10-9(11,12)5-7-2-1-3-8(4-7)6-13;/h1-4H,5H2;/q-1;+1

InChI-Schlüssel

QLNXWHQTWIIQRJ-UHFFFAOYSA-N

Kanonische SMILES

[B-](CC1=CC(=CC=C1)C#N)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.